molecular formula C10H12O3 B1369560 Methyl 2-ethyl-3-hydroxybenzoate CAS No. 183108-31-8

Methyl 2-ethyl-3-hydroxybenzoate

Cat. No.: B1369560
CAS No.: 183108-31-8
M. Wt: 180.2 g/mol
InChI Key: VHTOSWDSMXRKJC-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H12O3. It belongs to the class of hydroxybenzoates, which are benzoate derivatives substituted by one or more hydroxy groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-ethyl-3-hydroxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethyl-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 2-ethyl-3-hydroxybenzaldehyde or 2-ethyl-3-hydroxybenzoic acid.

    Reduction: Formation of 2-ethyl-3-hydroxybenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-ethyl-3-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy group plays a crucial role in these interactions, enhancing the compound’s reactivity and efficacy.

Comparison with Similar Compounds

Methyl 2-ethyl-3-hydroxybenzoate can be compared with other hydroxybenzoates, such as:

    Methyl salicylate (methyl 2-hydroxybenzoate): Known for its use in topical analgesics and as a flavoring agent.

    Ethyl 3-hydroxybenzoate: Used in the synthesis of chiral derivatives and as an intermediate in organic synthesis.

    Methyl 3-hydroxybenzoate: Utilized in the synthesis of various organic compounds and as a chemical intermediate.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a hydroxy group on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

methyl 2-ethyl-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-8(10(12)13-2)5-4-6-9(7)11/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTOSWDSMXRKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590999
Record name Methyl 2-ethyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183108-31-8
Record name Methyl 2-ethyl-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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